molecular formula C24H21N3O4 B11399359 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399359
M. Wt: 415.4 g/mol
InChI Key: KEEBSPXQSKRVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural features include:

  • Furan-2-ylmethyl group: Enhances lipophilicity and π-π stacking interactions due to the aromatic furan ring .
  • 2-Hydroxy-5-methylphenyl group: Provides hydrogen-bond donor/acceptor capacity and influences tautomeric equilibria (enol-keto forms) .
  • 3-Methoxyphenyl group: Contributes to steric bulk and modulates electronic properties via electron-donating methoxy substitution .

The compound’s stereochemistry (racemic mixture) and intramolecular hydrogen bonding (e.g., between the hydroxyl and carbonyl groups) are critical to its stability and reactivity .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H21N3O4/c1-14-8-9-19(28)18(11-14)21-20-22(26-25-21)24(29)27(13-17-7-4-10-31-17)23(20)15-5-3-6-16(12-15)30-2/h3-12,23,28H,13H2,1-2H3,(H,25,26)

InChI Key

KEEBSPXQSKRVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization

A one-pot approach using chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane under mild conditions (room temperature to 80°C) enables the formation of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This method is scalable and avoids chromatographic purification.

Example Reaction Pathway :

  • Step 1 : Synthesis of chromeno[2,3-c]pyrrole-3,9-dione precursors via condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines.

  • Step 2 : Ring-opening with hydrazine hydrate to generate the pyrazole moiety.

Advantages :

  • High yields (72–94%) for diverse substituents.

  • Compatibility with hydroxyl and methoxy groups.

Alternative Cyclization Approaches

For enantiomerically pure derivatives, asymmetric catalysis or photochemical methods have been employed, though these are less documented for this specific core.

Introduction of Substituents: Furan-2-ylmethyl and Phenyl Groups

Furan-2-ylmethyl Group Incorporation

The furan moiety is introduced via alkylation or cross-coupling reactions.

Mitsunobu Alkylation

  • Reagents : Furan-2-ylmethyl halide, triphenylphosphine, diethyl azodicarboxylate (DEAD).

  • Conditions : Anhydrous THF, 0°C to room temperature.

  • Purpose : Attaches the furan-2-ylmethyl group to a hydroxyl or amine site on the core.

Suzuki-Miyaura Coupling

  • Reagents : Furan-2-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄).

  • Conditions : Aqueous/organic solvent, base (e.g., Na₂CO₃), 80–100°C.

  • Application : Introduces the furan group at a halogenated position.

Phenyl Group Functionalization

The 2-hydroxy-5-methylphenyl and 3-methoxyphenyl groups are typically pre-synthesized and coupled via:

Electrophilic Aromatic Substitution

  • Methyl Group : Friedel-Crafts alkylation (CH₃X, AlCl₃).

  • Hydroxyl Group : Nitration followed by reduction (e.g., Fe/HCl).

  • Methoxy Group : Methylation of phenol (CH₃I, K₂CO₃).

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination : For introducing amines at specific positions.

  • Sonogashira Coupling : For ethynyl groups, though less relevant here.

Optimization Strategies and Key Challenges

Parameter Optimal Conditions Impact on Yield Reference
SolventEthanol or dioxane with acetic acidEnhances solubility
Temperature80°C for cyclizationMaximizes reaction rate
CatalystPd(PPh₃)₄ for cross-couplingsImproves regioselectivity
Protecting GroupsBenzyl or silyl ethers for hydroxylsReduces side reactions

Challenges :

  • Steric Hindrance : Bulky substituents (e.g., 3-methoxyphenyl) may slow cyclization rates.

  • Oxidative Instability : Furan and hydroxyl groups require inert atmospheres during synthesis.

Data Tables: Representative Synthetic Routes

Table 1: Key Reagents and Yields for Core Formation

Step Reagents/Conditions Yield Reference
Chromeno[2,3-c]pyrrole-3,9-dione synthesisMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate + aryl aldehyde + primary amine, EtOH, 80°C70–90%
Pyrazole ring formationHydrazine hydrate, dioxane, rt72–94%
Group Method Reagents Yield Reference
Furan-2-ylmethylMitsunobu alkylationFuran-2-CH₂Br, PPh₃, DEAD60–75%
2-Hydroxy-5-methylphenylFriedel-Crafts alkylation + nitrationCH₃I, AlCl₃, HNO₃/Fe/HCl50–60%

Case Study: Stepwise Synthesis of the Target Compound

Step 1: Core Formation

  • Synthesis of Chromeno[2,3-c]pyrrole-3,9-dione :

    • React methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with 3-methoxybenzaldehyde and benzylamine in ethanol at 80°C for 20 hours.

    • Yield : ~80% (crude), purified via crystallization.

  • Ring-Opening with Hydrazine Hydrate :

    • Treat the chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dioxane at room temperature.

    • Yield : ~85% (isolated as solid).

Step 2: Furan-2-ylmethyl Group Addition

  • Protection of Hydroxyl Groups :

    • Protect the 2-hydroxy-5-methylphenyl group with tert-butyldimethylsilyl (TBDMS) chloride.

  • Alkylation :

    • React the core with furan-2-ylmethyl bromide using PPh₃ and DEAD in THF.

    • Yield : ~65% (after deprotection).

Step 3: Phenyl Group Functionalization

  • 2-Hydroxy-5-Methylphenyl Introduction :

    • Perform Friedel-Crafts alkylation on phenol to install the methyl group, followed by nitration and reduction to the hydroxyl group.

  • 3-Methoxyphenyl Coupling :

    • Use a Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid and a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the aromatic rings or the pyrrolo[3,4-c]pyrazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors Key Substituent Differences
Target Compound C24H22N3O4 428.45 ~4.9* 2 3-Methoxyphenyl, 5-methylphenol
4-(4-Fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one C23H18FN3O3 403.41 4.9987 2 4-Fluorophenyl instead of 3-methoxyphenyl
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one C24H18FN3O 399.42 ~5.1* 1 Fluorophenyl, methylphenyl, lacks furan
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole C14H12N2O3 256.26 2.1 1 Simplified pyrrole core, no pyrazolone

*Predicted using analogous substituent contributions.

Key Findings from Comparative Studies:

Substituent Effects on Lipophilicity :

  • The 3-methoxyphenyl group in the target compound increases logP compared to the fluorophenyl analog (4.9 vs. 4.9987) due to methoxy’s electron-donating nature and reduced polarity .
  • Replacement of methoxy with hydroxyl (as in ’s compound) reduces logP by ~0.5 units, highlighting the role of polar substituents .

Hydrogen-Bonding and Solubility :

  • The 2-hydroxy-5-methylphenyl group in the target compound forms strong intramolecular hydrogen bonds (O–H···O=C), reducing aqueous solubility (logSw ≈ -4.3) compared to analogs without this moiety .
  • Compounds with dual hydroxyl groups (e.g., ’s compound) exhibit higher polar surface areas (>70 Ų) but lower membrane permeability .

Bioactivity Trends :

  • Pyrrolo-pyrazolone derivatives with furan and methoxy groups show enhanced antimicrobial activity compared to simpler pyrazolines (e.g., ’s compound) due to improved cellular uptake and target binding .
  • Fluorinated analogs (e.g., ) display higher metabolic stability but reduced solubility, limiting in vivo applications .

Biological Activity

The compound 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole family. This class of compounds has garnered attention for its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Structural Characteristics

The molecular formula for this compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.4 g/mol. The structure includes a fused pyrrole and pyrazole ring system, along with multiple aromatic substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H21N3O4
Molecular Weight415.4 g/mol
LogP4.5326
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3
Polar Surface Area82.052 Ų

Antimicrobial Properties

Recent studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For example, derivatives of pyrrolidine have shown effectiveness against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL depending on the structure and substituents present .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to modulate specific molecular targets involved in cancer pathways. For instance, compounds within this class have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signal transduction pathways and gene expression related to tumor growth .

Anti-inflammatory Effects

Compounds similar to This compound have also demonstrated anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated various pyrrolo[3,4-c]pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that modifications in the aromatic substituents significantly influenced antimicrobial efficacy.
  • Anticancer Mechanism Investigation :
    • Research involving human cancer cell lines demonstrated that certain derivatives could inhibit cell growth by inducing G1 phase arrest and apoptosis. The study highlighted the role of specific signaling pathways affected by these compounds.

Q & A

Q. What are the recommended synthetic routes for this compound, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization reactions. A general approach includes:

Condensation : Reacting hydrazine derivatives with carbonyl precursors (e.g., diketones or β-ketoesters) to form the pyrazole core .

Substituent Introduction : Alkylation or aryl substitution using furan-2-ylmethyl, hydroxyaryl, and methoxyphenyl groups via nucleophilic addition or cross-coupling reactions .

Purification : Column chromatography or recrystallization to isolate the target compound.

Q. Critical Factors :

  • Reaction Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may degrade heat-sensitive groups .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Pd catalysts for cross-coupling steps improve regioselectivity .

Q. Example Data from Analogous Syntheses :

Compound VariantYield (%)Melting Point (°C)Key Reaction Conditions
5{4–18-20} (Chloro-substituted)84247–249EtOH/AcOH reflux, 7 hours
5{4–23-22} (Bromo-substituted)81241–244DMF, Pd(OAc)₂, 100°C

Q. Which spectroscopic and crystallographic methods confirm the compound’s 3D structure?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles. For example, analogous pyrazole derivatives show dihedral angles of 16.83°–51.68° between aromatic rings, critical for assessing planarity and steric effects . Software like SHELXL or ORTEP-3 refines crystallographic data .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on hydroxy (δ 9–12 ppm), furan (δ 6–7 ppm), and methoxy groups (δ 3.5–4 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 160–180 ppm) and aromatic carbons .
  • FTIR : Detects O–H (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Q. Example Structural Data :

TechniqueKey Observations (Analogous Compounds)Reference
X-rayO–H···N hydrogen bonding (1.8–2.1 Å) stabilizes packing
¹H NMRHydroxyphenyl protons split due to intramolecular H-bonding

Q. What initial biological screening assays evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination) .
    • Anti-inflammatory : COX-2 inhibition via ELISA .
    • Antimicrobial : Disk diffusion against S. aureus or E. coli .
  • Target Binding Studies : Molecular docking with enzymes (e.g., HDAC or kinases) to predict binding affinity .

Q. Key Considerations :

  • Structure-Activity Relationship (SAR) : Hydroxy and methoxy groups enhance solubility and target interactions, while furanyl groups may improve bioavailability .

Advanced Research Questions

Q. How can contradictions in reported biological activities of analogous pyrazole derivatives be resolved?

Methodological Answer:

  • Data Reconciliation :
    • Standardize Assay Conditions : Variability in cell culture media or enzyme sources can skew results. Use validated protocols (e.g., NCI-60 panel for anticancer screening) .
    • Control for Substituent Effects : Compare activities of derivatives with systematic substitutions (e.g., replacing methoxy with ethoxy) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., Cl) may reduce metabolic stability .

Case Study :
A derivative with 4-fluorophenyl showed 2× higher anticancer activity than the methoxy analog due to enhanced membrane permeability .

Q. What strategies optimize regioselectivity in cyclization steps to minimize byproducts?

Methodological Answer:

  • Catalyst Screening : Pd/Cu bimetallic systems improve cross-coupling efficiency in furan attachment .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclization over side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 7 hours) and improves yield by 15–20% .

Q. Example Optimization Data :

ConditionYield ImprovementByproduct Reduction
Microwave (150°C, 30 min)+20%50% less
Pd/Cu catalyst+15%30% less

Q. How do solvent polarity and protic/aprotic environments influence stability and reactivity?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize charged intermediates but may hydrolyze methoxy groups .
  • Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of hydroxy groups, aiding aryl substitution .
  • Stability Studies :
    • HPLC Monitoring : Track degradation products (e.g., demethylation under acidic conditions) .
    • Accelerated Aging : 40°C/75% RH for 4 weeks to assess shelf life .

Key Finding : The compound showed <5% degradation in DMSO over 30 days, making it suitable for long-term bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.